molecular formula C10H14N4O B6615170 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one CAS No. 1197332-64-1

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one

Cat. No.: B6615170
CAS No.: 1197332-64-1
M. Wt: 206.24 g/mol
InChI Key: UORNSFLABILTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one is a heterocyclic compound that features both a piperazine ring and a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.

Biochemical Pathways

Related compounds have shown activity against mycobacterium tuberculosis h37ra , indicating that the compound may affect pathways within this organism.

Result of Action

Related compounds have demonstrated anti-tubercular activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one typically involves the reaction of 6-aminopyridine with piperazine derivatives. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperazines and pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(6-aminopyridin-3-yl)piperazine
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 2-Amino-5-(4-methyl-1-piperazinyl)pyridine

Uniqueness

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one is unique due to its specific combination of a piperazine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and potential therapeutic applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(15)7-14/h1-2,5H,3-4,6-7H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNSFLABILTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.